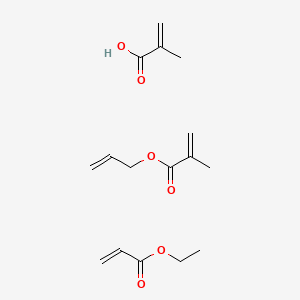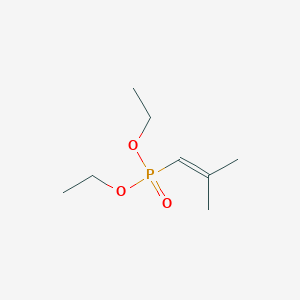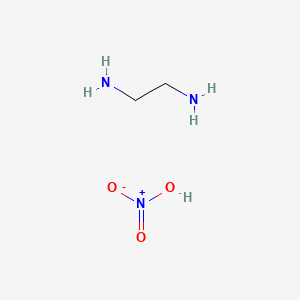![molecular formula C11H16O4 B14627375 2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde CAS No. 58866-25-4](/img/structure/B14627375.png)
2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(7R,8S)-1,4-Dioxaspiro[44]nonane-7,8-diyl]diacetaldehyde is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the spirocyclic acetal. Subsequent oxidation of the acetal yields the desired diacetaldehyde compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major products are the corresponding carboxylic acids.
Reduction: The major products are the corresponding primary alcohols.
Substitution: The major products depend on the nucleophile used but generally result in substituted spirocyclic compounds.
科学的研究の応用
2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
- 1,4-Dioxaspiro[4.4]nonane
Uniqueness
2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde is unique due to its specific spirocyclic structure and the presence of two aldehyde groups. This combination of features makes it particularly versatile for various chemical reactions and applications.
特性
CAS番号 |
58866-25-4 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
2-[(7S,8R)-8-(2-oxoethyl)-1,4-dioxaspiro[4.4]nonan-7-yl]acetaldehyde |
InChI |
InChI=1S/C11H16O4/c12-3-1-9-7-11(14-5-6-15-11)8-10(9)2-4-13/h3-4,9-10H,1-2,5-8H2/t9-,10+ |
InChIキー |
XHLYTKIPWFQESR-AOOOYVTPSA-N |
異性体SMILES |
C1COC2(O1)C[C@@H]([C@@H](C2)CC=O)CC=O |
正規SMILES |
C1COC2(O1)CC(C(C2)CC=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)



![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)



![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)


